Encorafenib

Catalog No.
S548758
CAS No.
1269440-17-6
M.F
C22H27ClFN7O4S
M. Wt
540.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Encorafenib

CAS Number

1269440-17-6

Product Name

Encorafenib

IUPAC Name

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

Molecular Formula

C22H27ClFN7O4S

Molecular Weight

540.0 g/mol

InChI

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1

InChI Key

CMJCXYNUCSMDBY-ZDUSSCGKSA-N

SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

LGX818; LGX-818; LGX 818; Encorafenib.

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Isomeric SMILES

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C)F)C(C)C)NC(=O)OC

Description

The exact mass of the compound Encorafenib is 539.15178 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Encorafenib is a small-molecule inhibitor that targets the BRAF protein. BRAF is a serine/threonine kinase that plays a critical role in cell proliferation and differentiation. Mutations in the BRAF gene, particularly the BRAF V600E mutation, are found in various cancers, including melanoma, colorectal cancer, lung cancer, and thyroid cancer [].

Inhibiting the BRAF Signaling Pathway

Encorafenib acts by competitively binding to the ATP-binding pocket of the BRAF protein. This binding disrupts the BRAF kinase activity, thereby inhibiting the downstream signaling cascade mediated by the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is essential for cell growth and survival, and its inhibition by Encorafenib can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells harboring BRAF mutations [].

Research on Encorafenib for Melanoma Treatment

Clinical trials have established Encorafenib's efficacy in treating BRAF-mutated metastatic melanoma. Encorafenib, used in combination with another drug called binimetinib (MEK inhibitor), has been shown to improve progression-free survival and overall survival compared to standard chemotherapy in patients with BRAF V600E-mutated melanoma [].

Encorafenib is a small molecule drug primarily used for the treatment of certain types of cancer, particularly melanoma and colorectal cancer. It functions as a selective inhibitor of the BRAF kinase, specifically targeting mutations such as BRAF V600E and V600K. By inhibiting this kinase, encorafenib disrupts the MAPK signaling pathway, which is often aberrantly activated in various cancers, leading to uncontrolled cell proliferation and survival. The drug is marketed under the brand name Braftovi and was developed by Novartis in collaboration with Array BioPharma. It received approval from the U.S. Food and Drug Administration in June 2018 for use in combination with binimetinib for patients with unresectable or metastatic melanoma with BRAF mutations .

Encorafenib's chemical structure allows it to participate in various reactions, particularly hydrolysis. For instance, hydrolysis of its methyl carbamate group can yield a primary amine derivative. In studies, different alkaline and acidic conditions were tested to optimize this hydrolysis process, with aqueous potassium hydroxide in ethanol yielding the highest purity and yield of the desired amine . The compound's interactions with other kinases and enzymes also highlight its potential for further chemical modifications and derivations.

Encorafenib exhibits potent biological activity as a kinase inhibitor. It has demonstrated low IC50 values (0.35 nM for BRAF V600E) in inhibiting the activity of mutated BRAF kinases in vitro. The drug not only targets BRAF but also shows activity against wild-type BRAF and CRAF, along with several other kinases including JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36 . This broad spectrum of activity contributes to its effectiveness in treating malignancies associated with aberrant MAPK signaling.

Encorafenib is primarily used in oncology for treating patients with metastatic melanoma harboring specific BRAF mutations. It is often administered in combination with binimetinib, a MEK inhibitor, to enhance therapeutic efficacy. The combination therapy has shown improved progression-free survival rates compared to other treatments . Recently, encorafenib has also been approved for use in non-small cell lung cancer patients with BRAF V600E mutations, expanding its application beyond melanoma .

Encorafenib exhibits significant interactions with various cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its metabolism. It is both a substrate and an inhibitor of several transport proteins like P-glycoprotein. These interactions can affect the pharmacokinetics of co-administered drugs, necessitating careful monitoring when used alongside other medications . Additionally, encorafenib's potential to induce new malignancies through RAS activation pathways has been noted as a concern during treatment .

Encorafenib shares similarities with other kinase inhibitors that target components of the MAPK signaling pathway. Below is a comparison highlighting its uniqueness:

Compound NameTarget Kinase(s)Unique Features
EncorafenibBRAF V600E/KSelective for mutated BRAF; effective in melanoma
VemurafenibBRAF V600EFirst FDA-approved BRAF inhibitor; broader side effect profile
DabrafenibBRAF V600ESimilar mechanism but less selective than encorafenib
TrametinibMEK1/MEK2Targets downstream signaling; often used in combination
BinimetinibMEK1/MEK2Used alongside encorafenib; enhances efficacy through dual inhibition

Encorafenib's selectivity towards specific mutations makes it particularly effective for treating cancers associated with those mutations while minimizing effects on normal cellular functions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

539.1517794 g/mol

Monoisotopic Mass

539.1517794 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8L7891MRB6

Drug Indication

Encorafenib is indicated in combination with [binimetinib] for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation and metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation. It is also indicated in combination with [cetuximab] for the treatment of adult patients with metastatic colorectal cancer with a BRAF V600E mutation.
Encorafenib is indicated: in combination with binimetinib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutationin combination with cetuximab, for the treatment of adult patients with metastatic colorectal cancer (CRC) with a BRAF V600E mutation, who have received prior systemic therapy
Treatment of melanoma
Treatment of colorectal carcinoma

Mechanism of Action

Encorafenib is a kinase inhibitor that targets BRAF V600E, as well as wild-type BRAF and CRAF in in vitro cell-free assays with IC50 values of 0.35, 0.47, and 0.3 nM, respectively. Mutations in the BRAF gene, such as BRAF V600E, can result in constitutively activated BRAF kinases that may stimulate tumor cell growth. Encorafenib was also able to bind to other kinases in vitro including JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36, and reduce ligand binding to these kinases at clinically achievable concentrations (≤0.9 µM).

Absorption Distribution and Excretion

The pharmacokinetics of encorafenib were studied in healthy subjects and patients with solid tumors, including advanced and unresectable or metastatic cutaneous melanoma harboring a BRAF V600E or V600K mutation, BRAF V600E mutation-positive metastatic CRC. After a single dose, systemic exposure of encorafenib was dose-proportional over the dose range of 50 mg to 700 mg (0.1 to 1.6 times the maximum recommended dose of 450 mg). After once-daily dosing, systemic exposure of encorafenib was less than dose-proportional over the dose range of 50 mg to 800 mg (0.1 to 1.8 times the maximum recommended dose of 450 mg). Steady-state was reached within 15 days, with exposure being 50% lower compared to Day 1; intersubject variability (CV%) of AUC ranged from 12% to 69%. After oral administration, the median Tmax of encorafenib is 2 hours. At least 86% of the dose is absorbed. Following administration of a single dose of encorafenib 100 mg (0.2 times the maximum recommended dose of 450 mg) with a high-fat, high-calorie meal (consisting of approximately 150 calories from protein, 350 calories from carbohydrates, and 500 calories from fat) the mean maximum encorafenib concentration (Cmax) decreased by 36% and there was no effect on AUC.
Following a single oral dose of 100 mg radiolabeled encorafenib, 47% (5% unchanged) of the administered dose was recovered in the feces and 47% (2% unchanged) was recovered in the urine.
The blood-to-plasma concentration ratio is 0.58. The geometric mean (CV%) of apparent volume of distribution is 164 L (70%).
The apparent clearance is 14 L/h (54%) at day 1, increasing to 32 L/h (59%) at steady-state.

Metabolism Metabolites

Encorafenib is primarily metabolized by CYP3A4 (83%) and to a lesser extent by CYP2C19 (16%) and CYP2D6 (1%).

Wikipedia

Encorafenib
Dysidenin

FDA Medication Guides

Braftovi
Encorafenib
CAPSULE;ORAL
ARRAY BIOPHARMA INC
10/13/2023

Biological Half Life

The mean (CV%) terminal half-life (t1/2) of encorafenib is 3.5 hours (17%).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Carr MJ, Sun J, Eroglu Z, Zager JS. An evaluation of encorafenib for the treatment of melanoma. Expert Opin Pharmacother. 2019 Nov 30:1-7. doi: 10.1080/14656566.2019.1694664. [Epub ahead of print] PubMed PMID: 31790307.
2: McLoughlin EM, Fadul CE, Patel SH, Hall RD, Gentzler RD. Clinical and Radiographic Response of Leptomeningeal and Brain Metastases to Encorafenib and Binimetinib in a Patient With BRAF V600E-Mutated Lung Adenocarcinoma. J Thorac Oncol. 2019 Dec;14(12):e269-e271. doi: 10.1016/j.jtho.2019.07.019. PubMed PMID: 31757377.
3: Gravbrot N, Sundararajan S. Severe Drug-Induced Liver Injury from Combination Encorafenib/Binimetinib. Case Rep Oncol Med. 2019 Oct 7;2019:3051945. doi: 10.1155/2019/3051945. eCollection 2019. PubMed PMID: 31687241; PubMed Central PMCID: PMC6800898.
4: Holbrook K, Lutzky J, Davies MA, Davis JM, Glitza IC, Amaria RN, Diab A, Patel SP, Amin A, Tawbi H. Intracranial antitumor activity with encorafenib plus binimetinib in patients with melanoma brain metastases: A case series. Cancer. 2019 Oct 28. doi: 10.1002/cncr.32547. [Epub ahead of print] PubMed PMID: 31658370.
5: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547988/ PubMed PMID: 31643320.
6: Binimetinib plus encorafenib for metastatic melanoma. Aust Prescr. 2019 Oct;42(5):168. doi: 10.18773/austprescr.2019.057. Epub 2019 Sep 13. Review. PubMed PMID: 31631932; PubMed Central PMCID: PMC6787304.
7: Kopetz S, Grothey A, Yaeger R, Van Cutsem E, Desai J, Yoshino T, Wasan H, Ciardiello F, Loupakis F, Hong YS, Steeghs N, Guren TK, Arkenau HT, Garcia-Alfonso P, Pfeiffer P, Orlov S, Lonardi S, Elez E, Kim TW, Schellens JHM, Guo C, Krishnan A, Dekervel J, Morris V, Calvo Ferrandiz A, Tarpgaard LS, Braun M, Gollerkeri A, Keir C, Maharry K, Pickard M, Christy-Bittel J, Anderson L, Sandor V, Tabernero J. Encorafenib, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer. N Engl J Med. 2019 Oct 24;381(17):1632-1643. doi: 10.1056/NEJMoa1908075. Epub 2019 Sep 30. PubMed PMID: 31566309.
8: Ngo P, Bycroft R. Encorafenib and binimetinib for the treatment of BRAF-mutated metastatic melanoma in the setting of combined hepatic and renal impairment. BMJ Case Rep. 2019 Sep 16;12(9). pii: e230974. doi: 10.1136/bcr-2019-230974. PubMed PMID: 31527213.
9: Gogas HJ, Flaherty KT, Dummer R, Ascierto PA, Arance A, Mandala M, Liszkay G, Garbe C, Schadendorf D, Krajsova I, Gutzmer R, Sileni VC, Dutriaux C, de Groot JWB, Yamazaki N, Loquai C, Gollerkeri A, Pickard MD, Robert C. Adverse events associated with encorafenib plus binimetinib in the COLUMBUS study: incidence, course and management. Eur J Cancer. 2019 Sep;119:97-106. doi: 10.1016/j.ejca.2019.07.016. Epub 2019 Aug 19. PubMed PMID: 31437754.
10: Li J, Li X. Encorafenib inhibits migration, induces cell cycle arrest and apoptosis in colorectal cancer cells. Mol Cell Biochem. 2019 Sep;459(1-2):113-120. doi: 10.1007/s11010-019-03554-3. Epub 2019 May 21. PubMed PMID: 31114933.
11: Rose AAN. Encorafenib and binimetinib for the treatment of BRAF V600E/K-mutated melanoma. Drugs Today (Barc). 2019 Apr;55(4):247-264. doi: 10.1358/dot.2019.55.4.2958476. Review. PubMed PMID: 31050693.
12: Livingstone E. Evaluation of cutaneous adverse events of encorafenib and binimetinb: COMMENT on article by Graf et al. J Eur Acad Dermatol Venereol. 2019 Apr;33(4):630-631. doi: 10.1111/jdv.15527. PubMed PMID: 30924242.
13: Van Cutsem E, Huijberts S, Grothey A, Yaeger R, Cuyle PJ, Elez E, Fakih M, Montagut C, Peeters M, Yoshino T, Wasan H, Desai J, Ciardiello F, Gollerkeri A, Christy-Bittel J, Maharry K, Sandor V, Schellens JHM, Kopetz S, Tabernero J. Binimetinib, Encorafenib, and Cetuximab Triplet Therapy for Patients With BRAF V600E-Mutant Metastatic Colorectal Cancer: Safety Lead-In Results From the Phase III BEACON Colorectal Cancer Study. J Clin Oncol. 2019 Jun 10;37(17):1460-1469. doi: 10.1200/JCO.18.02459. Epub 2019 Mar 20. PubMed PMID: 30892987.
14: Brue A, Benzaquen M, Bonnet N, Koeppel MC, Default A, Delaporte E, Berbis P. Desensitization protocol for angio-oedema induced by encorafenib in a patient with metastatic melanoma. J Eur Acad Dermatol Venereol. 2019 Jul;33(7):e271-e272. doi: 10.1111/jdv.15544. Epub 2019 Mar 27. PubMed PMID: 30835914.
15: Trojaniello C, Festino L, Vanella V, Ascierto PA. Encorafenib in combination with binimetinib for unresectable or metastatic melanoma with BRAF mutations. Expert Rev Clin Pharmacol. 2019 Mar;12(3):259-266. doi: 10.1080/17512433.2019.1570847. Epub 2019 Jan 24. Review. PubMed PMID: 30652516.
16: Sun J, Zager JS, Eroglu Z. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy. Onco Targets Ther. 2018 Dec 14;11:9081-9089. doi: 10.2147/OTT.S171693. eCollection 2018. Review. PubMed PMID: 30588020; PubMed Central PMCID: PMC6299465.
17: Graf NP, Koelblinger P, Galliker N, Conrad S, Barysch M, Mangana J, Dummer R, Cheng PF, Goldinger SM. The spectrum of cutaneous adverse events during encorafenib and binimetinib treatment in B-rapidly accelerated fibrosarcoma-mutated advanced melanoma. J Eur Acad Dermatol Venereol. 2019 Apr;33(4):686-692. doi: 10.1111/jdv.15363. Epub 2018 Dec 13. PubMed PMID: 30468696.
18: Dummer R, Ascierto PA, Gogas HJ, Arance A, Mandala M, Liszkay G, Garbe C, Schadendorf D, Krajsova I, Gutzmer R, Chiarion Sileni V, Dutriaux C, de Groot JWB, Yamazaki N, Loquai C, Moutouh-de Parseval LA, Pickard MD, Sandor V, Robert C, Flaherty KT. Overall survival in patients with BRAF-mutant melanoma receiving encorafenib plus binimetinib versus vemurafenib or encorafenib (COLUMBUS): a multicentre, open-label, randomised, phase 3 trial. Lancet Oncol. 2018 Oct;19(10):1315-1327. doi: 10.1016/S1470-2045(18)30497-2. Epub 2018 Sep 12. Erratum in: Lancet Oncol. 2018 Oct;19(10):e509. PubMed PMID: 30219628.
19: Martin-Liberal J. Encorafenib plus binimetinib: an embarrassment of riches. Lancet Oncol. 2018 Oct;19(10):1263-1264. doi: 10.1016/S1470-2045(18)30530-8. Epub 2018 Sep 12. PubMed PMID: 30219625.
20: Diamantopoulos PT, Stoungioti S, Anastasopoulou A, Papaxoinis G, Gogas H. Incomplete Vogt-Koyanagi-Harada disease following treatment with encorafenib and binimetinib for metastatic melanoma. Melanoma Res. 2018 Dec;28(6):648-651. doi: 10.1097/CMR.0000000000000505. PubMed PMID: 30169430.

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